

Toxicological Profile of 4-Dodecylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Dodecylphenol

Cat. No.: B094205

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive toxicological profile of **4-Dodecylphenol** (4-DP), a member of the alkylphenol chemical family. **4-Dodecylphenol** is utilized in the manufacturing of lubricant additives and resins and has been identified as a substance of concern due to its persistence, bioaccumulation potential, and toxic properties.^[1] ^[2] This document synthesizes available data on its physicochemical properties, acute toxicity, local effects, repeated dose toxicity, reproductive and developmental toxicity, genotoxicity, and mechanisms of endocrine disruption. Quantitative data are presented in tabular format for clarity, and key experimental protocols and signaling pathways are detailed and visualized to provide a thorough understanding for the scientific community.

Physicochemical Properties

4-Dodecylphenol encompasses a group of isomers with the chemical formula $C_{18}H_{30}O$, where a dodecyl group is attached to the phenol ring, typically at the para position.^[1] Commercial dodecylphenol is often a complex mixture of branched isomers.^[2] Its high octanol-water partition coefficient (log Kow) indicates a lipophilic nature, contributing to its low water solubility and high potential for bioaccumulation.^[1]

Property	Value	Reference
Molecular Formula	C ₁₈ H ₃₀ O	[3]
Molecular Weight	262.4 g/mol	[3]
CAS Numbers	104-43-8 (4-Dodecylphenol); 121158-58-5 (Branched); 27193-86-8 (Mixture of isomers)	[3][4][5]
Vapour Pressure	0.009 Pa at 20°C	[1]
Water Solubility	31 µg/L at 22°C (main components); 2.1 mg/L (commercial material)	[1]
Log Kow	7.14	[1]
Fish Bioconcentration Factor (BCF)	823	[1]
Biodegradability	Not readily or inherently biodegradable	[1]

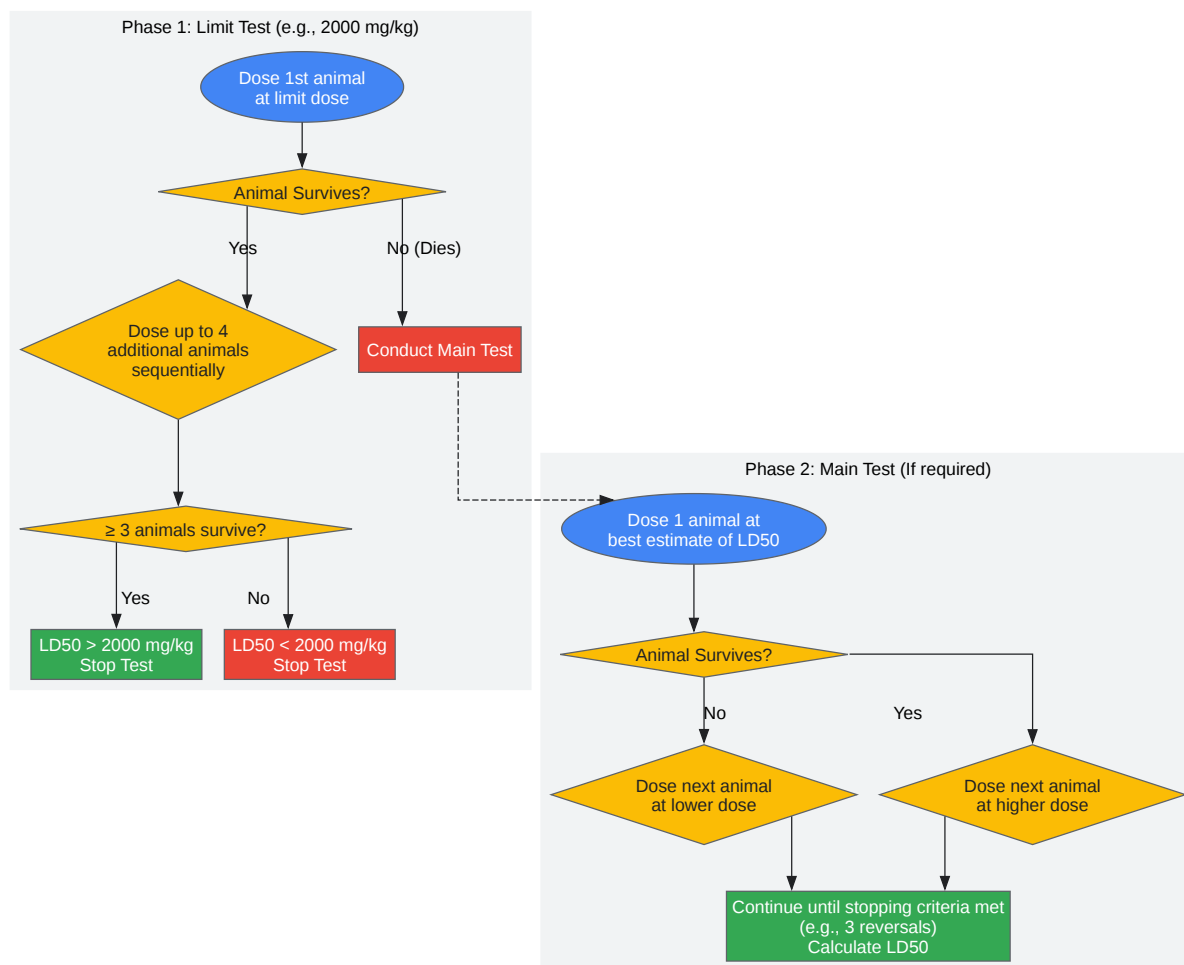
Acute Toxicity

4-Dodecylphenol exhibits low acute toxicity via oral and dermal routes based on available animal studies.[2]

Endpoint	Species	Route	Value (LD50)	Key Observations	Reference
Acute Oral Toxicity	Rat (Sprague Dawley)	Oral	2100 mg/kg bw (mixed isomers)	Weight loss, weakness, diarrhea, collapse, mortality. Necropsy revealed hemorrhagic lungs and gastrointestinal inflammation.	[2]
Acute Dermal Toxicity	Rabbit (NZW)	Dermal	>2000 mg/kg bw (mixed isomers)	Sub-lethal signs included weakness and collapse.	[2]
Acute Dermal Toxicity	Rabbit (NZW)	Dermal	15 g/kg bw (branched)	Skin irritation was noted.	[2]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

The acute oral toxicity test provides an estimation of the median lethal dose (LD50). The Up-and-Down Procedure (UDP) is a sequential method that minimizes animal usage. The protocol involves dosing single animals at 48-hour intervals. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This continues until specific stopping criteria are met, allowing for the calculation of the LD50 and its confidence interval. Observations include clinical signs of toxicity and mortality over a 14-day period.[\[6\]](#)



[Click to download full resolution via product page](#)

Diagram 1: General workflow for an acute oral toxicity test (OECD TG 425).

Irritation and Corrosivity

4-Dodecylphenol is a potent skin and eye irritant, with sufficient evidence to classify it as corrosive.^{[2][3][4][7]}

Endpoint	Species	Finding	GHS Classification	Reference
Skin Irritation/Corrosion	Rabbit	Causes severe skin burns; in vivo tests showed severe erythema, oedema, and necrosis.	Skin Corrosion, Category 1B/1C	[2] [3] [4]
Eye Irritation/Damage	Rabbit	Causes serious eye damage.	Eye Damage, Category 1	[2] [3] [4]

Experimental Protocol: Skin Corrosion/Irritation (OECD TG 404)

This test involves applying the test substance to a small area of skin on a single animal (typically a rabbit). The site is observed for dermal reactions, including erythema (redness) and oedema (swelling), at specified intervals (e.g., 1, 24, 48, and 72 hours). If a corrosive effect is observed in the initial test, further testing is terminated. If not, a confirmatory test with additional animals is performed. The severity and reversibility of the skin reactions determine the classification.

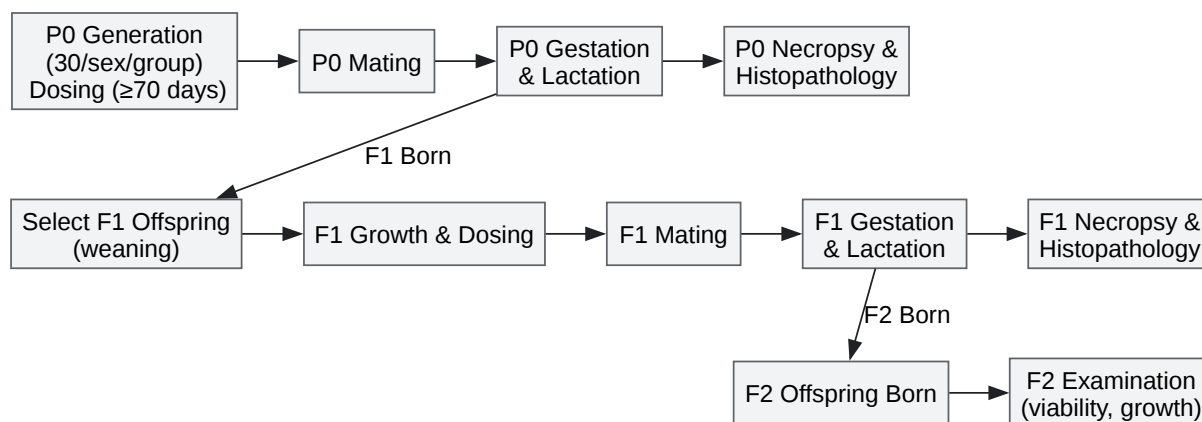
Reproductive and Developmental Toxicity

The reproductive system is a primary target for the systemic toxicity of **4-dodecylphenol**.[\[2\]](#) It is classified as a substance that may damage fertility or the unborn child.[\[3\]](#)[\[4\]](#)[\[7\]](#)

Study Type	Species	Dose Levels (mg/kg/day)	NOAEL	Key Findings	Reference
2-Generation Study (OECD TG 416)	Rat (CrI:CD(SD))	1.5, 15, 75	5-15 mg/kg/day	Females: Reduced ovary weights, decreased corpora lutea, lengthened oestrous cycles. Males: Reduction in reproductive organ weights.	[2]

Experimental Protocol: Two-Generation Reproductive Toxicity Study (OECD TG 416)

This study is designed to provide information on the effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, and lactation. The substance is administered to parental (P) generation animals before and during mating, and through gestation and lactation. Dosing continues for the first-generation (F1) offspring, which are then mated to produce a second generation (F2). Endpoints evaluated include fertility indices, offspring viability, and detailed histopathology of reproductive organs.



[Click to download full resolution via product page](#)

Diagram 2: Simplified workflow of a two-generation reproductive toxicity study (OECD TG 416).

Genotoxicity

Based on available data, **4-dodecylphenol** and related compounds in its group are not expected to be genotoxic.[2] A standard battery of tests is typically used to assess genotoxicity, starting with in vitro assays.

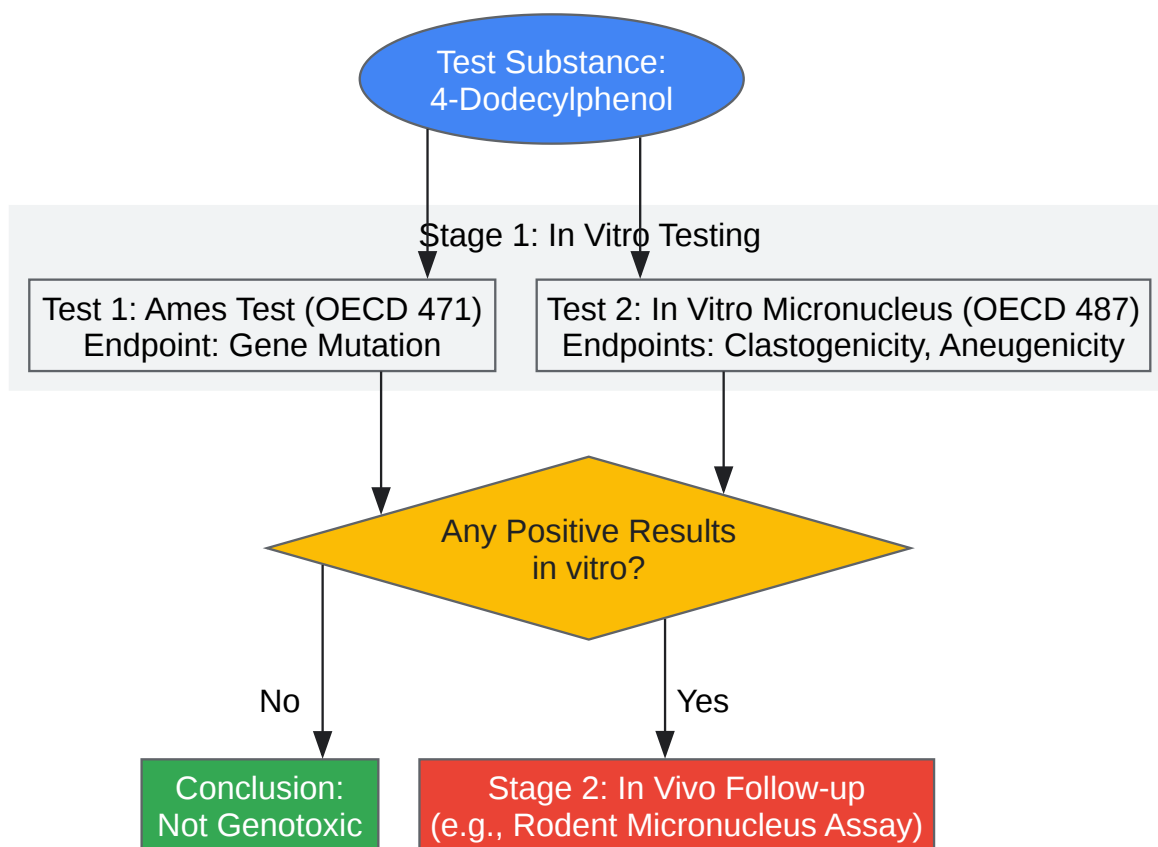
Experimental Protocol: Standard Genotoxicity Testing Battery

A common strategy for evaluating genotoxicity involves a two-test in vitro core battery.[8]

- **Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):** This test uses several strains of bacteria (e.g., *Salmonella typhimurium*, *Escherichia coli*) with mutations in genes required for histidine or tryptophan synthesis. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result (a "revertant" mutation) is indicated by an increase in the number of bacterial colonies that can grow in the absence of the essential amino acid.[9][10]
- **In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):** This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, membrane-bound DNA fragments from chromosome breaks (clastogenicity) or whole lagging

chromosomes (aneugenicity) that are not incorporated into the daughter nuclei during cell division.[9][10]

If in vitro tests yield positive results, in vivo follow-up tests, such as the rodent micronucleus assay, may be conducted to assess relevance to a whole organism.[8]



[Click to download full resolution via product page](#)

Diagram 3: Standard strategy for genotoxicity hazard identification.

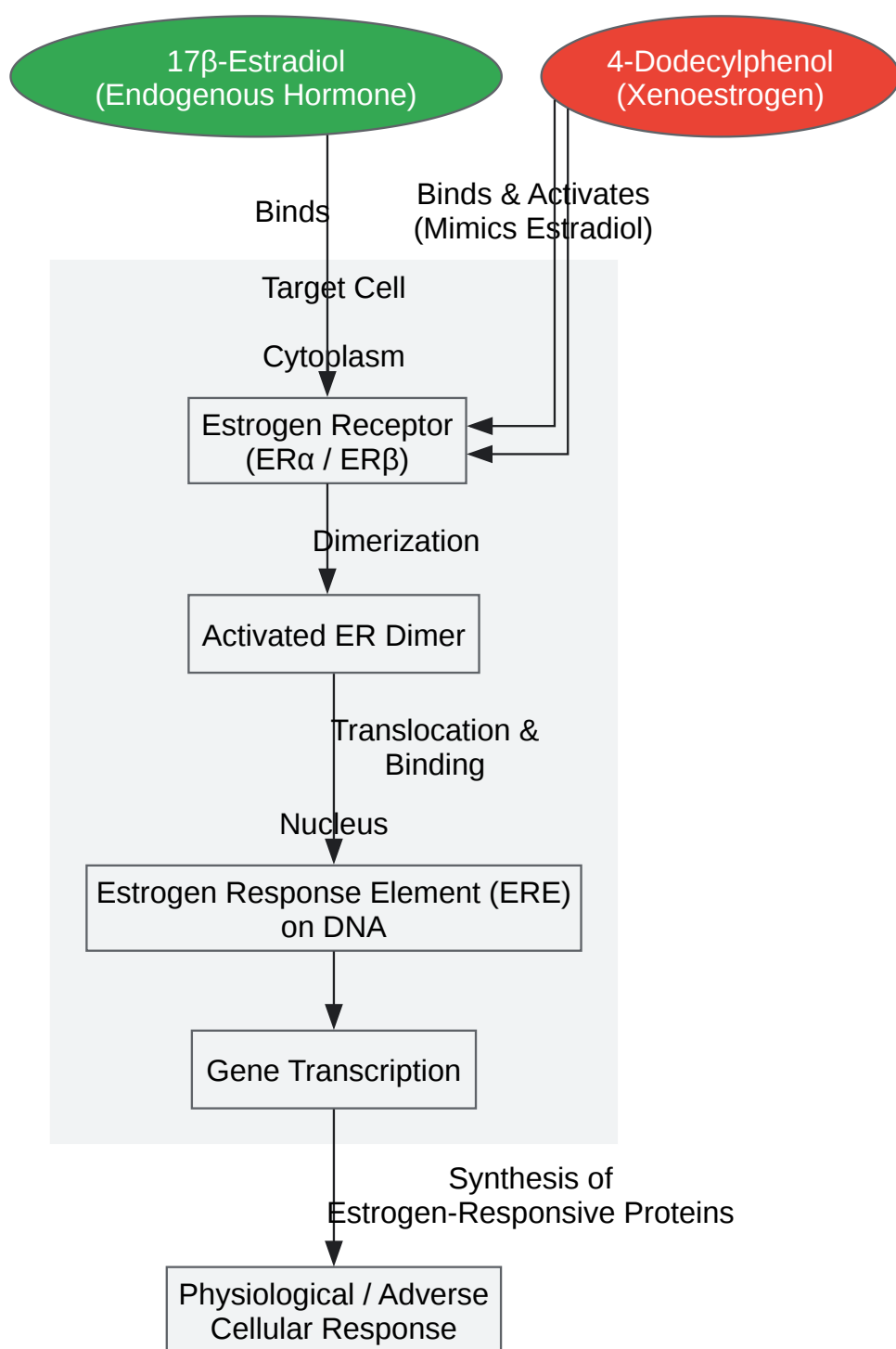
Endocrine Disruption and Mechanistic Toxicology

4-Dodecylphenol is recognized as an endocrine disrupting chemical (EDC), primarily acting as a xenoestrogen.[3][11]

- **Estrogenic Activity:** Like other EDCs with structures similar to endogenous hormones, 4-DP can bind to and activate estrogen receptors (ER α and ER β). [12][13][14] This binding mimics

the action of 17 β -estradiol, leading to the modulation of gene expression and potentially disrupting normal endocrine function.[13][15] This mechanism is a key contributor to its observed reproductive toxicity.

- **Interference with Hormone Metabolism:** Studies on related alkylphenols show they can inhibit the hepatic conversion of the potent estrogen 17 β -estradiol (E2) to the weaker estrone (E1).[16] This suppression of estrogen clearance can lead to an increased estrogenic load in the body.[16]
- **Thyroid System Interaction:** In vitro high-throughput screening assays have identified **4-dodecylphenol** as an inhibitor of deiodinases (DIO 1, 2, 3) and iodotyrosine deiodinase (IYD), suggesting a potential to interfere with thyroid hormone regulation.[2]



[Click to download full resolution via product page](#)

Diagram 4: Disruption of the estrogen receptor signaling pathway by **4-Dodecylphenol**.

Summary of Hazard Classifications

Based on its toxicological profile, **4-Dodecylphenol** is classified for several significant health and environmental hazards under the Globally Harmonized System (GHS).

Hazard Class	GHS Category	Hazard Statement
Skin Corrosion/Irritation	Category 1B / 1C	H314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation	Category 1	H318: Causes serious eye damage
Reproductive Toxicity	Category 1B / 2	H360/H361: May/Suspected of damaging fertility or the unborn child
Hazardous to the Aquatic Environment (Acute)	Category 1	H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)	Category 1	H410: Very toxic to aquatic life with long lasting effects

(References:[3][4][5][7])

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. 4-Dodecylphenol | C₁₈H₃₀O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. scribd.com [scribd.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. ukaat.org.uk [ukaat.org.uk]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 4-Dodecylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094205#toxicological-profile-of-4-dodecylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com